{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl ring, an amino acid derivative, and a benzyl ester group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the (S)-2-Amino-3-methyl-butyryl derivative through standard amino acid synthesis techniques.
Cyclohexyl Ring Introduction: The cyclohexyl ring is introduced via a cyclization reaction, often using cyclohexanone as a precursor.
Formation of the Benzyl Ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
Uniqueness
The uniqueness of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the benzyl ester group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUPNDBWFXXDI-ABHNRTSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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